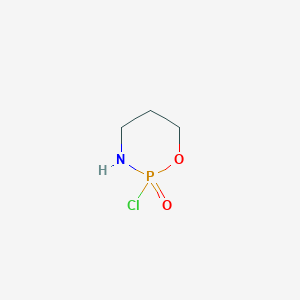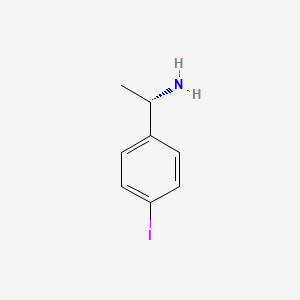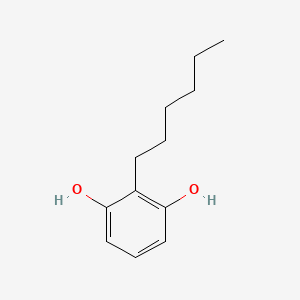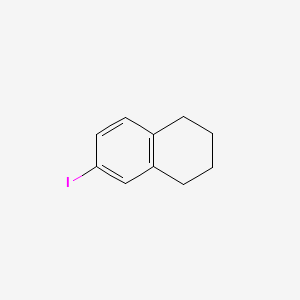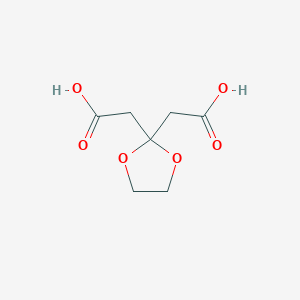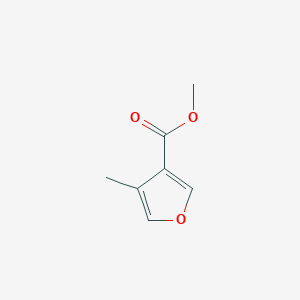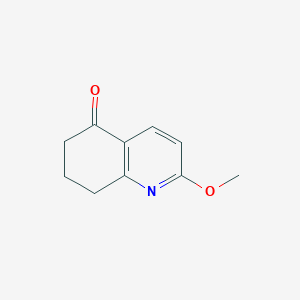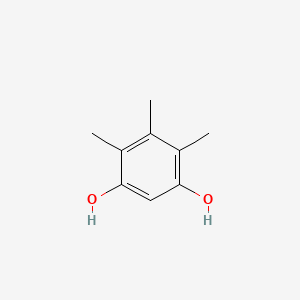
4,5,6-Trimethylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethylbenzene-1,3-diol is a derivative of benzene, which is an aromatic hydrocarbon. It consists of a benzene ring with three methyl groups (–CH3) as a substituent . The trimethylbenzenes form three structural isomers with the molecular formula C9H12 .
Synthesis Analysis
The synthesis of 2,3,5,6-tetraallylbenzene-1,4-diol, a compound similar to this compound, was found repeatable at approximately 60g scale, with a total conversion of 92% across four synthesis steps .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of trimethylbenzene, which consists of a benzene ring with three methyl groups (–CH3) as a substituent . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Chemical Reactions Analysis
You can expect to observe all the reactions of alcohols when working with diols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Mechanism of Action
Safety and Hazards
Inhalation, ingestion, skin and/or eye contact with 1,3,5-Trimethylbenzene can cause symptoms like irritation of eyes, skin, nose, throat, respiratory system; bronchitis; hypochromic anemia; headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination; vomiting, confusion; chemical pneumonitis (aspiration liquid) .
Future Directions
properties
CAS RN |
5700-67-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6-trimethylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(10)4-9(11)7(5)3/h4,10-11H,1-3H3 |
InChI Key |
KXAKDOWCKQHQIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
Canonical SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
Other CAS RN |
5700-67-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





